molecular formula C9H10FNO B13691048 (1R,2R)-1-Amino-4-fluoroindane-2-ol

(1R,2R)-1-Amino-4-fluoroindane-2-ol

Cat. No.: B13691048
M. Wt: 167.18 g/mol
InChI Key: SKFVCKXKAATWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Amino-4-fluoroindane-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a fluorine atom on the indane ring makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-4-fluoroindane-2-ol typically involves several steps, starting from commercially available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-4-fluoroindane-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imines, while reduction can yield various amino alcohol derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-4-fluoroindane-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-4-fluoroindane-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluoro groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets, leading to significant biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-2-indanol: Similar in structure but lacks the fluoro group.

    (1R,2R)-1-Amino-4-chloroindane-2-ol: Similar but with a chloro group instead of a fluoro group.

    (1R,2R)-1-Amino-4-bromoindane-2-ol: Similar but with a bromo group.

Uniqueness

The presence of the fluoro group in (1R,2R)-1-Amino-4-fluoroindane-2-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug properties .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-amino-4-fluoro-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H10FNO/c10-7-3-1-2-5-6(7)4-8(12)9(5)11/h1-3,8-9,12H,4,11H2

InChI Key

SKFVCKXKAATWFY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C(=CC=C2)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.